11beta-Hydroxylupeol
Overview
Description
11beta-Hydroxylupeol is a natural triterpenoid compound with the molecular formula C30H50O2 and a molecular weight of 442.72 g/mol . . The compound is characterized by its unique structure, which includes a hydroxyl group at the 11-beta position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11beta-Hydroxylupeol typically involves the hydroxylation of lupeol, a naturally occurring triterpenoid. The hydroxylation can be achieved using various chemical reagents and catalysts. One common method involves the use of hydroxylating agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation. Specific strains of fungi or bacteria can be engineered to produce the compound through biotransformation processes. These methods are advantageous due to their scalability and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: 11beta-Hydroxylupeol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The hydroxyl group at the 11-beta position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can have distinct biological activities and applications .
Scientific Research Applications
11beta-Hydroxylupeol has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of other complex triterpenoids and natural products.
Biology: The compound is used in studies related to cell signaling, apoptosis, and other cellular processes.
Medicine: Research has shown potential anti-inflammatory, anti-cancer, and anti-diabetic properties of this compound, making it a candidate for drug development
Mechanism of Action
The mechanism of action of 11beta-Hydroxylupeol involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes such as 11beta-hydroxysteroid dehydrogenase (11beta-HSD), which plays a role in the regulation of glucocorticoid hormones . By inhibiting 11beta-HSD, this compound can influence metabolic processes, inflammation, and cellular stress responses .
Comparison with Similar Compounds
Lupeol: The parent compound of 11beta-Hydroxylupeol, known for its anti-inflammatory and anti-cancer properties.
Betulin: Another triterpenoid with similar structural features and biological activities.
Betulinic Acid: A derivative of betulin with potent anti-cancer properties.
Uniqueness: this compound is unique due to the presence of the hydroxyl group at the 11-beta position, which imparts distinct biological activities compared to its analogs. This structural feature allows it to interact with specific molecular targets and pathways, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,9S,11aS,11bR,12S,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,12-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-9-12-27(5)15-16-29(7)20(24(19)27)17-21(31)25-28(6)13-11-23(32)26(3,4)22(28)10-14-30(25,29)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,23-,24+,25+,27+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSXUIWIOTUWDC-SWCLGKIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CC(C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3C[C@@H]([C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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